Ethyl 2-(3-benzothiazol-2-yl-2-oxochromen-7-yloxy)acetate
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Overview
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . This process provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance . A similar reaction of o-phenylenediamines provides 2-unsubstituted benzimidazoles without K2S . DMSO plays three vital roles: carbon source, solvent, and oxidant .Molecular Structure Analysis
The molecular structure of Ethyl 2-(3-benzothiazol-2-yl-2-oxochromen-7-yloxy)acetate is based on structures generated from information available in ECHA’s databases . The mean plane of the 2H-chromene ring system forms a dihedral angle with the mean plane of ethyl 2-hydroxyacetate moiety .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazoles include a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles . Iodine promotes this condensation . The formal acylation of the benzothiazoles is achieved through a sequence involving the formation of an aryl glyoxal, ring-opening of the benzothiazole followed by condensation of the amino group with the aryl glyoxal, cyclization, and oxidation .Scientific Research Applications
Tautomerism and Decomposition
- Ethyl (1,2-benzisothiazol-3-yl)cyanoacetate, a compound related to Ethyl 2-(3-benzothiazol-2-yl-2-oxochromen-7-yloxy)acetate, exhibits interesting tautomerism and decomposes under certain conditions. This property has implications in understanding the behavior of similar compounds in different environments (Carrington et al., 1972).
Synthesis of Novel Compounds
- Research has demonstrated the synthesis of novel compounds from reactions involving benzothiazole and ethyl bromocyanoacetate, highlighting the potential for creating diverse chemical entities with various applications (Nassiri & Milani, 2020).
Antibacterial Applications
- A study exploring the synthesis and anti-microbial activity of thiazole substituted coumarins starting from ethyl 2-(4-methyl-2-oxo-2H-chromone-7-yloxy)acetate, a related compound, opens avenues for the development of new antibacterial agents (Parameshwarappa et al., 2009).
Environmental Applications
- In a study involving 2,2,6,6-tetramethylpiperidin-l-yloxy catalyzed alcohol oxidation, the use of ethyl acetate (a component in related compounds) as an environmentally friendly solvent was emphasized, suggesting its potential use in green chemistry applications (Li & Zhang, 2009).
Crystallography and Molecular Structure
- The crystal structure of azilsartan methyl ester ethyl acetate hemisolvate, a compound with similarities to this compound, was determined, offering insights into molecular conformations and interactions (Li et al., 2015).
Sensor Applications
- A chemosensor using a benzothiazole-based receptor, closely related to this compound, was developed for selective detection of Cu2+ and Hg2+ in semi-aqueous media. This emphasizes the potential use of similar compounds in environmental monitoring and public health (Wagh et al., 2015).
Safety and Hazards
The safety data sheet for Ethyl acetate, a related compound, indicates that it is highly flammable and may cause serious eye irritation and drowsiness or dizziness . It is recommended to handle it with protective gloves, eye protection, and face protection . In case of fire, CO2, dry chemical, or foam should be used for extinction .
Properties
IUPAC Name |
ethyl 2-[3-(1,3-benzothiazol-2-yl)-2-oxochromen-7-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO5S/c1-2-24-18(22)11-25-13-8-7-12-9-14(20(23)26-16(12)10-13)19-21-15-5-3-4-6-17(15)27-19/h3-10H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIDRPKPCRISDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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